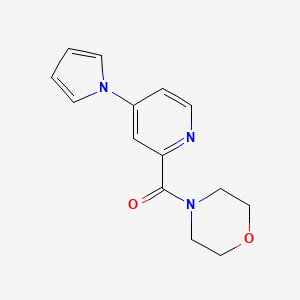
4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and other physical characteristics .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity with other substances, acidity or basicity, and types of reactions the compound can undergo .Aplicaciones Científicas De Investigación
Electrochemical Fluorination
Electrochemical fluorination of aromatic compounds, including bromobenzamides, showcases the transformation of these compounds into fluorinated derivatives. This process is crucial for creating compounds with potential applications in pharmaceuticals and agrochemicals. Shainyan and Danilevich (2006) demonstrated the fluorination of 4-bromobenzamide, achieving high conversion mostly in the ring to afford predominantly fluorinated cyclohexadienecarboxamide derivatives (Shainyan & Danilevich, 2006).
Covalent Immobilization of Antibacterial Agents
Al-Bataineh et al. (2009) used a photoactive cross-linker for the immobilization of antibacterial furanone molecules on surfaces. This methodology, employing photochemical activation, could potentially be adapted for the surface functionalization of various materials with bromo-fluorobenzamide derivatives for antibacterial applications (Al‐Bataineh et al., 2009).
Lithium-Ion Battery Additives
Zhang Qian-y (2014) explored the use of bromo-fluorobenzene derivatives as bi-functional electrolyte additives for lithium-ion batteries. These additives can enhance the thermal stability and provide overcharge protection, indicating potential applications of similar bromo-fluorobenzamide compounds in energy storage technologies (Zhang Qian-y, 2014).
Halogen Bonding in Crystal Engineering
Saha, Nangia, and Jaskólski (2005) discussed the role of halogen bonding in crystal engineering, including the use of bromo and fluoro substituents. This research underlines the significance of such interactions in designing materials with desired properties, suggesting that bromo-fluorobenzamide compounds could play a role in the development of new crystalline materials (Saha, Nangia, & Jaskólski, 2005).
Environmental Monitoring
Zhu et al. (2019) designed a fluorescent probe for detecting hydrazine, a hazardous chemical, in environmental samples. The probe, utilizing a bromobutyryl group, demonstrates the utility of bromo-fluorobenzamide derivatives in environmental monitoring and safety (Zhu et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O/c15-12-6-5-10(9-13(12)16)14(19)18(8-7-17)11-3-1-2-4-11/h5-6,9,11H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWWWBODKPXOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

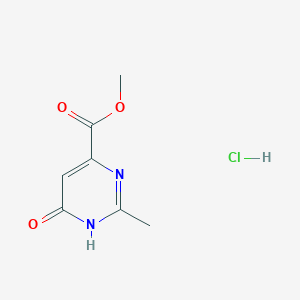
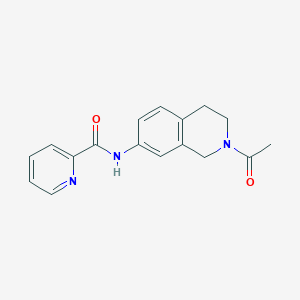
![N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700544.png)
![2-(4,4-Dioxido-4-thia-5-azaspiro[2.5]octan-5-yl)acetic acid](/img/structure/B2700547.png)
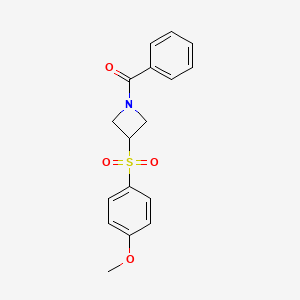
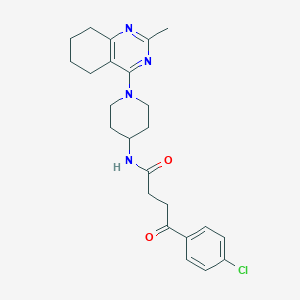
![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)
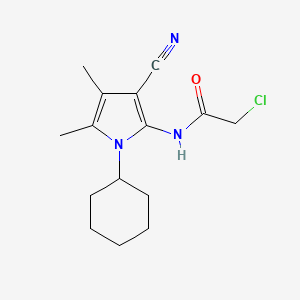
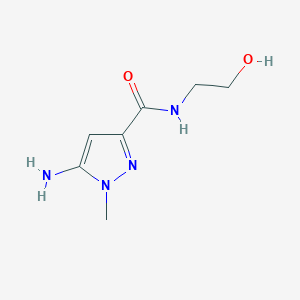
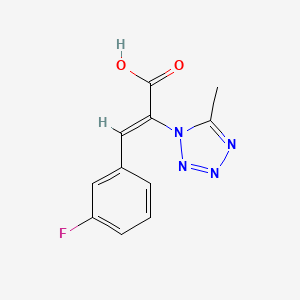
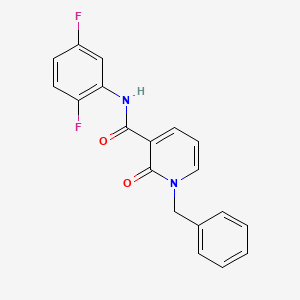
![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)
![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)
